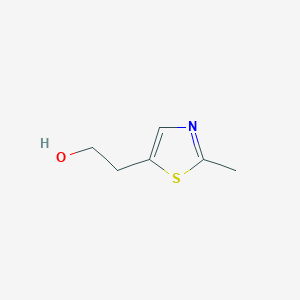

2-(2-Methyl-thiazol-5-yl)-ethanol

Description

Significance of Thiazole (B1198619) Heterocycles in Medicinal and Organic Chemistry

Thiazole, a five-membered aromatic ring containing both a sulfur and a nitrogen atom, is a fundamental structural unit in a vast array of biologically active compounds and a versatile building block in organic synthesis. nih.govnih.gov Its unique electronic properties and the ability of its heteroatoms to form key interactions with biological targets have cemented its importance in drug discovery and development. chemscene.com The thiazole ring is a core component of numerous natural products, most notably Thiamine (B1217682) (Vitamin B1), which is essential for metabolic processes. nih.gov

In the realm of medicinal chemistry, the thiazole scaffold is present in a wide range of approved drugs, demonstrating its broad therapeutic applicability. These include antimicrobial agents like sulfazole, antiretroviral drugs such as ritonavir, and antifungal compounds like abafungin. nih.gov Furthermore, thiazole derivatives have been extensively explored for their potential as anticancer, anti-inflammatory, analgesic, anticonvulsant, and antihypertensive agents. medchemexpress.combeilstein-journals.org The structural versatility of the thiazole ring allows for substitution at various positions, enabling the fine-tuning of physicochemical properties and biological activity, a feature that is heavily exploited by medicinal chemists in the design of new therapeutic agents. beilstein-journals.org

From an organic chemistry perspective, thiazoles are valuable intermediates and synthons for the construction of more complex molecular architectures. nih.gov The development of synthetic methodologies for the formation and functionalization of the thiazole ring is an active area of research. nih.gov The Hantzsch thiazole synthesis, for instance, is a classic and widely used method for constructing the thiazole core. researchgate.net The reactivity of the thiazole ring allows for a variety of chemical transformations, making it a valuable tool for synthetic chemists. sigmaaldrich.com

Overview of 2-(2-Methyl-thiazol-5-yl)-ethanol within Thiazole Derivative Research

Within the large family of thiazole derivatives, 2-(2-Methyl-thiazol-5-yl)-ethanol, also known by its synonyms 4-Methyl-5-thiazoleethanol (B42058) and Sulfurol, is a compound of notable interest. medchemexpress.com It is a colorless to pale yellow viscous liquid and is recognized as a sulfur-containing flavor compound, contributing to the aroma of beef and nuts. sigmaaldrich.com

In the context of academic research, 2-(2-Methyl-thiazol-5-yl)-ethanol is primarily valued as a versatile building block for the synthesis of more complex molecules. nih.gov Its structure incorporates a reactive hydroxyl group appended to the thiazole core, providing a convenient handle for further chemical modifications. This makes it a useful precursor for creating a variety of derivatives with potential applications in pharmaceuticals and agrochemicals. nih.gov For instance, it has been utilized in the synthesis of novel thiazolium halogenide ionic liquids. medchemexpress.com Another documented synthetic application is its reaction with 4-ethyloctanoyl chloride to produce 4-methyl-5-thiazoleethanol 4-ethyloctanoate, a sulfur-containing flavor compound. medchemexpress.com

Beyond its role as a synthetic intermediate, research has also explored other applications of this compound. One study highlighted its use in the fabrication of a novel composite material by covalently linking it to graphene oxide, which demonstrated selective adsorption of copper ions from aqueous solutions. sigmaaldrich.com More recently, 2-(2-Methyl-thiazol-5-yl)-ethanol has been implicated in biochemical research, with a 2024 study investigating its role in modulating gut microbiota in a mouse model of non-obese non-alcoholic fatty liver disease (NAFLD), suggesting its potential as a therapeutic marker. nih.gov

Research Rationale and Objectives for Investigating 2-(2-Methyl-thiazol-5-yl)-ethanol

The rationale for investigating 2-(2-Methyl-thiazol-5-yl)-ethanol in an academic research setting stems from its unique chemical structure and the established importance of the thiazole scaffold. The primary objectives of research involving this compound can be broadly categorized as follows:

Synthesis of Novel Bioactive Molecules: A major driving force for research into 2-(2-Methyl-thiazol-5-yl)-ethanol is its potential as a precursor for the development of new pharmaceutical and agrochemical agents. nih.gov The presence of a modifiable hydroxyl group allows for the synthesis of a diverse library of derivatives. The research objective is to create these new chemical entities and subsequently evaluate them for a range of biological activities, including but not limited to antimicrobial, antifungal, anti-inflammatory, and anticancer properties, based on the known therapeutic potential of the broader thiazole class.

Exploration of Novel Material Science Applications: The investigation into the use of 2-(2-Methyl-thiazol-5-yl)-ethanol for the surface modification of materials like graphene oxide opens up a different avenue of research. sigmaaldrich.com The objective here is to harness the specific chemical properties of the thiazole moiety and the ethanol (B145695) side chain to create new functional materials with tailored properties, such as selective ion adsorption for environmental remediation or sensing applications.

The following table provides a summary of the key research areas and objectives for the investigation of 2-(2-Methyl-thiazol-5-yl)-ethanol.

| Research Area | Primary Objective |

| Medicinal Chemistry | Synthesis of novel thiazole derivatives with potential therapeutic activities (e.g., antimicrobial, anti-inflammatory). |

| Organic Synthesis | Utilization as a versatile building block for the construction of complex heterocyclic systems. |

| Material Science | Development of new functional materials with specific properties, such as selective ion adsorption. |

| Biochemistry | Elucidation of its role in metabolic pathways and its interaction with biological systems. |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methyl-1,3-thiazol-5-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NOS/c1-5-7-4-6(9-5)2-3-8/h4,8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAVHUYMYIPOYCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(S1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59977-20-7 | |

| Record name | 2-(2-methyl-thiazol-5-yl)-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodological Advancements for 2 2 Methyl Thiazol 5 Yl Ethanol and Analogues

Established Synthetic Routes to the 2-Methylthiazole (B1294427) Core and its 5-Substituted Derivatives

The construction of the 2-methylthiazole backbone is the foundational step in the synthesis of 2-(2-Methyl-thiazol-5-yl)-ethanol. Several classical cyclization reactions are employed for this purpose, followed by directed functionalization to introduce the desired substituent at the 5-position.

Cyclization Reactions for Thiazole (B1198619) Ring Formation

The formation of the thiazole ring can be achieved through various condensation reactions. The Hantzsch, Cook-Heilbron, and Gabriel syntheses are among the most well-established methods. encyclopedia.pubnih.gov

Hantzsch Cyclization: This is one of the most widely known methods for thiazole ring synthesis. It involves the cyclization reaction between an α-halocarbonyl compound and a thioamide. encyclopedia.pubnih.gov For the synthesis of 2-methylthiazole derivatives, thioacetamide (B46855) is a common reactant. organic-chemistry.org The reaction is versatile, allowing for various substituents at positions 2, 4, and 5. encyclopedia.pubnih.gov While generally high-yielding and straightforward, drawbacks can include harsh reaction conditions and prolonged reaction times. analis.com.mychemhelpasap.com Modifications using microwave irradiation or reusable catalysts like silica-supported tungstosilisic acid have been developed to create more environmentally benign procedures. nih.govnih.gov

Cook-Heilbron Synthesis: This method is particularly useful for producing 5-aminothiazoles. It involves the reaction of α-aminonitriles with reagents like carbon disulfide, dithioacids, or isothiocyanates under mild conditions. wikipedia.orgpharmaguideline.com For instance, the condensation of aminoacetonitrile (B1212223) and ethyldithioacetate can be used to prepare 2-methyl-5-aminothiazoles. wikipedia.org These 5-amino-substituted thiazoles can then serve as precursors for further functionalization.

Gabriel Synthesis: In the Gabriel thiazole synthesis, an acylaminocarbonyl compound is cyclized with a stoichiometric amount of phosphorus pentasulfide, typically at high temperatures (around 170 °C), to yield 2,5-disubstituted thiazole derivatives. encyclopedia.pubnih.govanalis.com.my For example, heating N-(2-oxopropyl) acetamide (B32628) with phosphorus pentasulfide produces 2,5-dimethylthiazole. analis.com.my

| Cyclization Method | Key Reactants | Primary Product Type | Reference |

| Hantzsch Cyclization | α-Halocarbonyl compound, Thioamide | Substituted Thiazoles | encyclopedia.pubnih.gov |

| Cook-Heilbron Synthesis | α-Aminonitrile, Carbon Disulfide/Dithioacid | 5-Aminothiazoles | wikipedia.orgpharmaguideline.com |

| Gabriel Synthesis | Acylaminocarbonyl compound, Phosphorus Pentasulfide | 2,5-Disubstituted Thiazoles | encyclopedia.pubnih.govanalis.com.my |

Directed Functionalization at the Thiazole 5-Position

Once the 2-methylthiazole core is synthesized, the next critical step is the introduction of the ethanol (B145695) group or a suitable precursor at the 5-position. The electronic nature of the thiazole ring makes the C5 position slightly electron-rich and thus susceptible to electrophilic substitution, especially when an electron-donating group is present at the C2 position. pharmaguideline.com

Direct C-H functionalization has emerged as a powerful tool for this purpose. Palladium-catalyzed direct arylation of thiazole derivatives at the 5-position has been achieved with high efficiency and regioselectivity. researchgate.netacs.org This approach avoids the need for pre-functionalized starting materials. Both ligand-free palladium systems and those employing N-heterocyclic carbene (NHC) ligands have proven effective, even under aerobic conditions and at low catalyst loadings. researchgate.netacs.org

Other methods for functionalizing the 5-position include:

Halogenation followed by Nucleophilic Substitution: Halogenation of 2-aminothiazoles, for example, can produce 2-amino-5-halothiazoles. The halogen at the 5-position can then be displaced by a strong nucleophile. jocpr.com

Formylation: The Vilsmeier-Haack reaction can be used to introduce a formyl group at the 5-position, which can then be further elaborated to the desired ethanol side chain.

Metalation: Deprotonation at the C5 position using a strong base like an organolithium reagent can generate a nucleophilic carbon, which can then react with an appropriate electrophile to introduce the side chain.

Targeted Synthesis of 2-(2-Methyl-thiazol-5-yl)-ethanol

The direct synthesis of 2-(2-Methyl-thiazol-5-yl)-ethanol often involves multi-step sequences that can be categorized as convergent or divergent.

Multi-step Convergent and Divergent Synthesis Approaches

A common strategy involves the synthesis of an intermediate like ethyl 2-methyl-1,3-thiazole-5-carboxylate. This intermediate can be synthesized and then reduced to the target alcohol. One documented synthesis of 2-(2-Methyl-thiazol-5-yl)-ethanol (also known as Sulfurol) involves the reduction of an ester precursor, 4-ethyl-5-methylthiazole (B12124548) acetate, using a strong reducing agent like lithium aluminum hydride. scentree.co Another reported route is the condensation reaction between thioformamide (B92385) and bromoacetopropanol in an acidic medium. scentree.co

A divergent approach could start from a common intermediate such as 2-methyl-5-formylthiazole. This aldehyde can be used to synthesize the target alcohol via reduction, and also to generate a variety of analogues through reactions like Wittig olefination, Grignard additions, or reductive amination.

Role of Key Intermediates in Stereoselective Synthesis

When the side chain of a thiazole derivative contains a chiral center, stereoselective synthesis becomes crucial. For analogues of 2-(2-Methyl-thiazol-5-yl)-ethanol, achieving a specific stereochemistry might be necessary for biological activity. Modified Hantzsch synthesis conditions have been developed to produce thiazoles derived from amino acids like valine and threonine without significant loss of optical purity. researchgate.net This involves the cyclocondensation of a thioamide under basic conditions, followed by dehydration of the resulting hydroxythiazoline intermediate. researchgate.net

For olefination reactions to create unsaturated analogues, the modified Julia olefination offers a method for the stereoselective synthesis of α,β-unsaturated esters from aldehydes. organic-chemistry.org For instance, using ethyl (benzothiazol-2-ylsulfonyl)acetate, aryl aldehydes and branched aliphatic aldehydes tend to yield trans (E)-alkenes with high stereoselectivity, while straight-chain aliphatic aldehydes often favor the cis (Z)-products. organic-chemistry.org

| Intermediate | Reagent/Reaction | Product | Stereochemical Consideration | Reference |

| 4-ethyl-5-methylthiazole acetate | Lithium Aluminum Hydride | 2-(2-Methyl-thiazol-5-yl)-ethanol | Not applicable (achiral product) | scentree.co |

| Thioamide from amino acid | Bromoacetaldehyde, then TFAA/Pyridine | Chiral thiazole derivative | High retention of optical purity | researchgate.net |

| Aldehyde | Ethyl (benzothiazol-2-ylsulfonyl)acetate (Julia Olefination) | α,β-Unsaturated Ester | High E-selectivity for aryl/branched aldehydes, Z-selectivity for linear aldehydes | organic-chemistry.org |

Advanced Synthetic Methodologies

Modern synthetic chemistry continues to provide more efficient and selective methods for the synthesis of complex molecules like substituted thiazoles.

C-H Activation: Direct C-H activation and functionalization represent a major advancement. rsc.org Palladium-catalyzed regioselective C-H alkenylation allows for the synthesis of diversified thiazole derivatives with various substitution patterns. rsc.org This approach is highly atom-economical as it avoids the pre-installation of functional groups. Transition metal-catalyzed direct C-H alkenylation, alkylation, and alkynylation of azoles are rapidly developing fields. mdpi.com

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields in thiazole synthesis. nih.gov For example, the synthesis of novel hydrazinyl thiazole derivatives has been achieved in seconds under solvent- and catalyst-free conditions using microwaves. nih.gov Domino alkylation-cyclization reactions to form 2-aminothiazoles have also been successfully performed under microwave irradiation, leading to high yields in short reaction times. organic-chemistry.org

Flow Chemistry: Flow chemistry offers advantages in terms of safety, scalability, and process control for the synthesis of heterocyclic compounds. The synthesis of thiazoles in continuous flow reactors can lead to improved yields and purity compared to batch processes.

These advanced methodologies provide powerful tools for the efficient and selective synthesis of 2-(2-Methyl-thiazol-5-yl)-ethanol and its analogues, enabling the exploration of their chemical and biological properties. rsc.org

Derivatization Strategies for Enhancing Molecular Complexity and Diversity

To explore the structure-activity relationships and to optimize the properties of 2-(2-Methyl-thiazol-5-yl)-ethanol, derivatization of the core structure is essential. This can be achieved by modifying the ethanol side chain or by introducing various substituents onto the thiazole ring.

The primary alcohol of the ethanol side chain in 2-(2-Methyl-thiazol-5-yl)-ethanol serves as a versatile handle for a variety of functional group interconversions (FGIs). solubilityofthings.comimperial.ac.ukfiveable.meorganic-chemistry.orgub.edu These transformations can introduce new functionalities, alter the polarity, and provide points for further conjugation.

Common FGIs for a primary alcohol include:

Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC). solubilityofthings.com Further oxidation to a carboxylic acid can be achieved with stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄). solubilityofthings.com These carbonyl and carboxyl derivatives can then participate in a wide range of subsequent reactions, such as reductive amination, esterification, and amidation.

Conversion to Alkyl Halides: The hydroxyl group can be converted into a good leaving group and substituted by a halide. Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to synthesize the corresponding alkyl chloride or bromide. fiveable.me These alkyl halides are valuable precursors for nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

Esterification and Etherification: The alcohol can be converted to esters or ethers through reactions with carboxylic acids (or their derivatives) and alkyl halides, respectively. These modifications can significantly impact the lipophilicity and pharmacokinetic properties of the molecule.

The following table illustrates potential derivatizations of the ethanol side chain:

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Potential for Further Reactions |

| Primary Alcohol (-CH₂OH) | PCC | Aldehyde (-CHO) | Reductive amination, Wittig reaction |

| Primary Alcohol (-CH₂OH) | KMnO₄ | Carboxylic Acid (-COOH) | Esterification, Amidation |

| Primary Alcohol (-CH₂OH) | SOCl₂ | Alkyl Chloride (-CH₂Cl) | Nucleophilic substitution |

| Primary Alcohol (-CH₂OH) | R-COOH, Acid catalyst | Ester (-CH₂OC(O)R) | Hydrolysis |

| Primary Alcohol (-CH₂OH) | NaH, R-X | Ether (-CH₂OR) | Cleavage with strong acids |

The electronic and steric properties of substituents on the thiazole ring can profoundly influence the reactivity and biological activity of the molecule. numberanalytics.comnih.govnih.govnih.govnih.gov The thiazole ring itself has a unique electronic distribution, with the sulfur atom contributing to its electron-richness and the nitrogen atom influencing its reactivity. numberanalytics.com

Electrophilic substitution on the thiazole ring typically occurs at the C5 position, directed by the nitrogen atom. numberanalytics.com However, in 2-(2-Methyl-thiazol-5-yl)-ethanol, the C5 position is already substituted. Therefore, modifications to the thiazole ring would likely involve the synthesis of analogues with different substituents at the C2 and C4 positions.

Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at the C2 or C4 positions can modulate the electron density of the ring system. For example, structure-activity relationship studies on some thiazole derivatives have shown that the presence of electron-withdrawing groups like -NO₂ or electron-donating groups like -OCH₃ on a phenyl ring attached to the thiazole can be beneficial for certain biological activities. nih.gov In a series of thiazole-based stilbene (B7821643) analogs, strong electron-withdrawing groups at the 4-position of the thiazole, such as -CF₃ and -F, increased the inhibitory activity against DNA topoisomerase IB. nih.gov

Steric Effects: The size and conformation of substituents can also play a critical role. For instance, in studies of N-methylation of substituted thiazoles, bulky alkyl groups at the 4-position were found to have a stronger deactivating effect than those at the 2-position, highlighting the steric hindrance around the nitrogen atom. rsc.org The presence of methyl groups on the thiazole rings of a netropsin (B1678217) analogue was found to significantly alter its DNA binding mode from minor groove binding to intercalation. nih.gov

The following table provides examples of how substituents could potentially modulate the properties of the thiazole ring in analogues of 2-(2-Methyl-thiazol-5-yl)-ethanol:

| Substituent Position | Type of Substituent | Potential Effect on Ring Properties |

| C2 or C4 | Electron-Donating Group (e.g., -OCH₃, -CH₃) | Increases electron density, may affect basicity and nucleophilicity. nih.gov |

| C2 or C4 | Electron-Withdrawing Group (e.g., -NO₂, -CF₃) | Decreases electron density, may increase acidity of C-H bonds. nih.govnih.gov |

| C2 or C4 | Bulky Alkyl Group | Introduces steric hindrance, potentially influencing reaction rates and binding interactions. rsc.org |

| C4 | Halogen (e.g., -F, -Cl) | Inductive electron withdrawal, can influence binding affinity. nih.gov |

Structural Characterization and Spectroscopic Elucidation of 2 2 Methyl Thiazol 5 Yl Ethanol

Spectroscopic Techniques for Molecular Structure Confirmation

Spectroscopic methods are essential for determining the precise molecular structure of a chemical compound by analyzing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton.

Despite the commercial availability of 2-(2-Methyl-thiazol-5-yl)-ethanol, specific ¹H and ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal assignments, are not found in the reviewed public literature. bldpharm.com While data exists for related structures, such as the 4-methyl isomer, this information is not applicable for the definitive characterization of the 2-methyl isomer. pharmaffiliates.comchemicalbook.com

Infrared (IR) and Raman SpectroscopyIR and Raman spectroscopy are used to identify the functional groups within a molecule by measuring its vibrational modes. Key absorptions for 2-(2-Methyl-thiazol-5-yl)-ethanol would be expected for the O-H stretch of the alcohol, C-H stretches, and vibrations characteristic of the thiazole (B1198619) ring.

No specific experimental IR or Raman spectra for 2-(2-Methyl-thiazol-5-yl)-ethanol have been published in the available literature. Therefore, a table of characteristic vibrational frequencies cannot be compiled from experimental findings.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound. HRMS provides highly accurate mass measurements, which can confirm the molecular formula. The fragmentation pattern observed in the mass spectrum offers further clues about the molecule's structure.

Specific experimental mass spectrometry or HRMS data detailing the molecular ion peak and fragmentation patterns for 2-(2-Methyl-thiazol-5-yl)-ethanol are not available in the public domain. The molecular weight of the compound is 143.21 g/mol . biosynth.com

Ultraviolet-Visible (UV-Vis) SpectroscopyUV-Vis spectroscopy analyzes electronic transitions within a molecule, particularly in systems with conjugated π-electrons, such as aromatic rings. The thiazole ring in the compound would be expected to produce characteristic absorption maxima (λmax).

A search of scientific databases did not yield any specific experimental UV-Vis spectra for 2-(2-Methyl-thiazol-5-yl)-ethanol.

X-ray Crystallography for Solid-State Structure Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and conformational details.

There are no published reports of a single-crystal X-ray diffraction analysis for 2-(2-Methyl-thiazol-5-yl)-ethanol. Therefore, information regarding its solid-state structure, unit cell parameters, and crystal system is not available.

Computational Chemistry and Theoretical Modeling

Computational chemistry serves as a powerful tool to predict and analyze the properties of molecules, offering insights that complement experimental findings. For a molecule like 2-(2-Methyl-thiazol-5-yl)-ethanol, theoretical modeling can provide a detailed understanding of its three-dimensional structure, electronic landscape, and potential reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and geometry of molecules. By solving the Schrödinger equation in a simplified manner, DFT can accurately predict molecular properties such as bond lengths, bond angles, and dihedral angles. For 2-(2-Methyl-thiazol-5-yl)-ethanol, DFT calculations would be crucial in determining the most stable geometric configuration (the optimized geometry).

The process involves selecting a suitable functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d)) to perform the calculations. The results of such a calculation would provide a comprehensive picture of the molecule's three-dimensional shape and the spatial arrangement of its atoms.

Table 1: Hypothetical Geometric Parameters for 2-(2-Methyl-thiazol-5-yl)-ethanol Calculated by DFT

| Parameter | Atom Connections | Predicted Value |

| Bond Lengths (Å) | ||

| C2-N3 | 1.37 | |

| C4-C5 | 1.38 | |

| S1-C2 | 1.75 | |

| C5-C6 | 1.51 | |

| C6-O7 | 1.43 | |

| **Bond Angles (°) ** | ||

| N3-C2-S1 | 115.0 | |

| C2-N3-C4 | 110.0 | |

| C4-C5-C6 | 128.0 | |

| Dihedral Angles (°) | ||

| S1-C2-N3-C4 | 0.0 | |

| N3-C4-C5-C6 | 180.0 | |

| C4-C5-C6-O7 | 60.0 |

Note: The data in this table is illustrative and not based on actual computational results for the specified molecule.

The presence of a flexible ethyl-ethanol side chain in 2-(2-Methyl-thiazol-5-yl)-ethanol suggests the possibility of multiple low-energy conformations. Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules, including conformational changes over time.

In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field. By simulating the molecule's movement over a period of time, researchers can identify the most stable and frequently occurring conformations. This analysis is vital for understanding how the molecule might interact with its environment, such as a biological receptor.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability.

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more likely to be reactive. This analysis also provides insights into the electronic transitions within the molecule, which are responsible for its absorption of light and can be correlated with experimental UV-Vis spectra.

Table 2: Hypothetical Frontier Orbital Energies for 2-(2-Methyl-thiazol-5-yl)-ethanol

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The data in this table is illustrative and not based on actual computational results for the specified molecule.

Biological Activity and Mechanistic Pathways of Thiazole Derivatives Bearing the 2 2 Methyl Thiazol 5 Yl Ethanol Moiety

Antimicrobial Efficacy: Bacterial and Fungal Pathogen Inhibition

Thiazole (B1198619) derivatives are recognized for their potent antimicrobial properties, demonstrating effectiveness against a range of bacterial and fungal pathogens. capes.gov.brnih.govnih.gov The presence of the thiazole ring is a critical structural feature contributing to this activity. nih.gov

Spectrum of Activity Against Gram-Positive and Gram-Negative Bacteria

Derivatives of 2-(2-methyl-thiazol-5-yl)-ethanol have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govtandfonline.com For instance, certain novel thiazole derivatives have exhibited potent and selective bactericidal activity against Gram-positive pathogens, with particularly profound effects against Staphylococcus aureus, including strains with defined resistance mechanisms. semanticscholar.org Studies on newly synthesized 2-(2-hydrazinyl) thiazole derivatives have also demonstrated encouraging antibacterial activity against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). tandfonline.comresearchgate.net

The antimicrobial activity of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). For example, one study reported that synthesized thiazole derivatives exhibited moderate to good antibacterial activity, with MIC values ranging from 0.17 to >3.75 mg/mL. nih.gov Another series of thiazole-based thiazolidinones showed good activity against all tested bacteria, with MICs ranging from 2.3-39.8 µmol/ml x 10-2. researchgate.net

Interactive Table: Antibacterial Activity of Selected Thiazole Derivatives

| Compound Type | Bacterial Strain(s) | Activity Metric (e.g., MIC) | Reference |

|---|---|---|---|

| 2-(2-hydrazinyl) thiazole derivatives | Staphylococcus aureus, Escherichia coli | Not specified | tandfonline.comresearchgate.net |

| Thiazole derivatives | Gram-positive pathogens, S. aureus | MIC 1–64 µg/mL (S. aureus MIC 1–2 µg/mL) | semanticscholar.org |

| Thiazole-based thiazolidinones | Gram-positive and Gram-negative bacteria | MIC 2.3-39.8 µmol/ml x 10-2 | researchgate.net |

Antifungal Properties and Efficacy Against Specific Fungal Strains

In addition to their antibacterial effects, thiazole derivatives bearing the 2-(2-methyl-thiazol-5-yl)-ethanol moiety have demonstrated significant antifungal properties. capes.gov.brnih.govnih.gov These compounds have been shown to be effective against a variety of fungal strains, including those resistant to existing therapies. For example, certain derivatives have exhibited antifungal activity against azole-resistant Aspergillus fumigatus and multidrug-resistant yeasts like Candida auris. semanticscholar.org

The antifungal activity of these compounds is often superior to that of established antifungal agents. One study found that all tested thiazole-based thiazolidinone derivatives showed excellent antifungal activity, with MIC values ranging from 0.3-38.6 µmol/ml x 10-2, which was better than the reference drugs ketoconazole (B1673606) and bifonazole. researchgate.net Another study highlighted that newly synthesized thiazole derivatives displayed very strong activity against all Candida albicans isolates, with MICs ranging from 0.008–7.81 µg/mL, comparable or even higher than nystatin. researchgate.net The mechanism of this antifungal action is thought to be related to the inhibition of ergosterol (B1671047) synthesis, a key component of the fungal cell wall. semanticscholar.org

Interactive Table: Antifungal Activity of Selected Thiazole Derivatives

| Compound Type | Fungal Strain(s) | Activity Metric (e.g., MIC) | Reference |

|---|---|---|---|

| Thiazole derivatives | Azole-resistant Aspergillus fumigatus, Candida auris | Not specified | semanticscholar.org |

| Thiazole-based thiazolidinones | Various yeasts and molds | MIC 0.3-38.6 µmol/ml x 10-2 | researchgate.net |

Mechanisms of Antimicrobial Action (e.g., MurB inhibition)

One of the key mechanisms underlying the antibacterial activity of some thiazole derivatives is the inhibition of the bacterial enzyme MurB. nih.gov MurB is a crucial enzyme involved in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. By inhibiting MurB, these compounds disrupt cell wall synthesis, leading to bacterial cell death. nih.gov 4-Thiazolidinones, a class of compounds containing a thiazole ring, have been specifically identified as inhibitors of MurB. nih.gov Molecular docking studies have further supported the interaction of thiazole derivatives with the active site of enzymes like E. coli MurB. nih.gov

Anticancer and Antiproliferative Investigations

Thiazole derivatives have emerged as a promising class of compounds in the field of oncology, with numerous studies demonstrating their anticancer and antiproliferative activities. capes.gov.brnih.govnih.gov The thiazole scaffold is a key feature in several clinically approved anticancer drugs. nih.gov

In Vitro Cytotoxicity Against Cancer Cell Lines

A significant body of research has focused on the in vitro cytotoxicity of thiazole derivatives against a wide range of cancer cell lines. capes.gov.br For example, newly synthesized thiazole derivatives have shown antiproliferative activity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. mdpi.com Other studies have reported the cytotoxic effects of thiazole derivatives on human lung adenocarcinoma (A549), rat glioma (C6), and various other tumor cell lines. nih.govnih.gov

The potency of these compounds is often quantified by their IC50 values, which represent the concentration required to inhibit 50% of cell growth. For instance, certain thiazole derivatives have exhibited IC50 values in the micromolar range against various cancer cell lines. One study found that a particular thiazole derivative demonstrated potent anticancer effects with an IC50 value between 0.50–4.75 μM across different cell lines. nih.gov Another study reported a compound with an IC50 value of 0.23 ± 0.01 µM as a potent Topo II inhibitor. nih.gov

Interactive Table: In Vitro Cytotoxicity of Selected Thiazole Derivatives

| Compound Type | Cancer Cell Line(s) | IC50 Value | Reference |

|---|---|---|---|

| Thiazole derivatives | MCF-7, HepG2 | Not specified | mdpi.com |

| Thiazole derivatives | A549, C6 | Not specified | nih.gov |

| Thiazole derivative | A549, MCF-7, U-87 MG, HCT-116 | 0.50–4.75 μM | nih.gov |

| Thiazolopyrimidine derivative | Not specified | 0.23 ± 0.01 µM | nih.gov |

Molecular Targets and Signaling Pathway Modulation (e.g., ALK/PI3K/AKT signaling, mitochondrial membrane potential disruption, apoptosis induction)

The anticancer activity of thiazole derivatives is attributed to their ability to interact with various molecular targets and modulate key signaling pathways involved in cancer cell proliferation and survival. nih.gov

One of the most significant pathways targeted by these compounds is the PI3K/AKT/mTOR signaling pathway, which is frequently deregulated in human cancers. nih.govnih.govgoogle.com Thiazole derivatives have been shown to inhibit this pathway, leading to the suppression of cancer cell growth. nih.gov Western blot analysis has confirmed that certain derivatives can effectively block the PI3K/AKT/mTOR signaling pathway. nih.gov

Furthermore, these compounds can induce apoptosis (programmed cell death) in cancer cells. nih.govnih.gov This is often achieved through mechanisms such as the disruption of the mitochondrial membrane potential and the fragmentation of DNA. capes.gov.brnih.gov Some thiazole derivatives have been shown to induce apoptosis by altering the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. nih.gov Other reported mechanisms of action include the inhibition of topoisomerase II, an enzyme essential for DNA replication, and the disruption of tubulin assembly. nih.govnih.gov

Anti-Spheroid Formation and 3D Cell Culture Models

Three-dimensional (3D) cell culture systems, such as spheroids, are increasingly recognized for their ability to mimic the complex microenvironments of in vivo solid tumors, including gradients in nutrients, oxygen, and drug exposure. These models are crucial for more accurate preclinical drug screening. While the thiazole scaffold is a component of numerous compounds investigated for anti-cancer properties, literature directly detailing the evaluation of 2-(2-methyl-thiazol-5-yl)-ethanol or its specific derivatives on anti-spheroid formation or within 3D cell culture models is not available in the reviewed scientific databases. General studies on other chemical agents have shown that efficacy in 3D models can differ significantly from traditional two-dimensional monolayer cultures, highlighting the importance of such evaluations in drug discovery.

Other Pharmacological Activities of Related Thiazole Scaffolds

The thiazole ring is a versatile pharmacophore present in a wide range of biologically active compounds. fabad.org.tr Its derivatives have been extensively studied, revealing significant potential across various therapeutic areas. fabad.org.tr

Thiazole derivatives have demonstrated notable antioxidant and radical scavenging properties. The evaluation of this potential is often conducted using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests.

Research into phenolic thiazoles has shown that the presence and position of hydroxyl groups on a connected benzene (B151609) ring are crucial for activity. For instance, a study on polyphenolic thiazole derivatives identified compounds with a 2,3,4-trihydroxybenzylidene or a 3,4-dihydroxybenzylidene (catechol) fragment as having the most potent free radical scavenging capacity. mdpi.com The catechol moiety, in particular, is a well-established structural alert for antioxidant activity. mdpi.com In one series, a compound featuring a 2,3,4-trihydroxybenzylidene moiety (7j) showed the lowest half-maximal inhibitory concentration (IC50) in a DPPH assay, indicating the highest activity. mdpi.com Another study synthesized 4-thiomethyl-functionalised 1,3-thiazoles and found they exhibited a high level of DPPH radical inhibition, ranging from 70-98%. growingscience.com

Table 1: DPPH Radical Scavenging Activity of Selected Thiazole Derivatives

| Compound Series | Key Structural Feature | DPPH Scavenging IC50 (µM) | Reference Compound (IC50) | Source |

|---|---|---|---|---|

| Phenolic Hydrazinyl-Thiazoles (5b) | 1,3-dihydroxybenzene (resorcinol) moiety | 2.90 µg/mL | Ascorbic Acid (N/A) | nih.gov |

| N-Methyl Thiazole Polyphenols (7j) | 2,3,4-trihydroxybenzylidene | N/A (Lowest IC50 in series) | Ascorbic Acid, Trolox | mdpi.com |

| N-Methyl Thiazole Polyphenols (7d) | 3,4-dihydroxybenzylidene | N/A (Second lowest IC50) | Ascorbic Acid, Trolox | mdpi.com |

| 4-Thiomethyl-Thiazole (7m) | Aryl thiomethyl at position 4 | 191 µM | Ascorbic Acid (29 µM) | growingscience.com |

| 4-Thiomethyl-Thiazole (7t) | Heterocyclic thiomethyl at position 4 | 193 µM | Ascorbic Acid (29 µM) | growingscience.com |

The thiazole scaffold is a key component in several anti-inflammatory drugs and has been a focus for the development of new agents with analgesic properties. The anti-inflammatory activity of these derivatives is commonly evaluated in vivo using the carrageenan-induced paw edema model in rats, while analgesic effects are often assessed via the tail-flick test. nih.govnih.govresearchgate.net

One study reported the synthesis of various thiazole and oxazole (B20620) substituted benzothiazoles, identifying a specific thiazole derivative (3c) as the most active anti-inflammatory compound in the series when tested in albino rats. nih.gov Another investigation into 4,5-dihydropyrazole-thiazole derivatives found that an optimal compound (E26) significantly suppressed the production of inflammatory mediators like interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and nitric oxide (NO). researchgate.netnih.gov This compound also inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by blocking the MAPKs signaling pathway. researchgate.net Thiazolidine (B150603) derivatives have also been shown to attenuate inflammatory pain by reducing thermal hyperalgesia and mechanical allodynia, effects linked to the inhibition of IL-1β expression in the spinal cord. researchgate.netnih.gov

For analgesic activity, the tail-flick method is a standard assessment of central analgesic effects. researchgate.netajrconline.orgdovepress.com Studies on 1,2,4-triazole (B32235) derivatives, a related heterocyclic system, have demonstrated significant analgesic activity in this test, indicating the potential of azole-containing compounds in pain management. nih.govresearchgate.net

Tuberculosis remains a significant global health threat, necessitating the discovery of novel therapeutic agents. Thiazole-containing compounds have emerged as a promising class of antitubercular agents. Numerous studies have reported the synthesis of thiazole derivatives with potent activity against Mycobacterium tuberculosis (Mtb).

For instance, a series of 4-(2,6-dichlorobenzyloxy)phenyl thiazole derivatives exhibited good anti-tubercular activities against the Mtb H37Rv strain, with Minimum Inhibitory Concentration (MIC) values ranging from 1 µM to 61.2 µM. nih.gov Another study involving thiazole-imidazo[2,1-b] nih.govnih.govnih.govthiadiazole hybrids also identified compounds with significant activity, where substitutions on the imidazo-thiadiazole ring greatly influenced their potency. researchgate.net The modification of thiazolidin-4-one scaffolds with thiazole moieties has also yielded compounds with excellent activity, some with MIC values of 1.6 µg/mL, which is comparable or superior to standard drugs like isoniazid (B1672263) and pyrazinamide. nih.gov

Table 2: Antitubercular Activity of Selected Thiazole Derivatives against M. tuberculosis H37Rv

| Compound Class | Specific Derivative Example | MIC (µg/mL) | Reference Drug (MIC) | Source |

|---|---|---|---|---|

| 4-(2,6-dichlorobenzyloxy)phenyl thiazoles | Several derivatives | 1.56 - 61.2 (as µM) | N/A | nih.gov |

| Thiazolidin-4-one-thiazole hybrids | Compound 49a-d | 6.25 | Streptomycin (6.25 µg/mL) | nih.gov |

| 2-Iminothiazolidin-4-ones | Majority of series 56-58 | 1.6 | Isoniazid (1.6 µg/mL) | nih.gov |

| 2-Hydrazinylidenethiazolidin-4-one | Derivative 61 | 6.25 | N/A | nih.gov |

| Thiazole-imidazo[2,1-b] nih.govnih.govnih.govthiadiazole | Compound 5e | 13.94 (as µM) | Ethambutol | researchgate.net |

Anticonvulsant Activity: Thiazole and its fused heterocyclic systems are recognized for their potential as anticonvulsant agents. biointerfaceresearch.commdpi.com The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard models for screening potential anticonvulsant drugs. nih.govbiointerfaceresearch.commdpi.com The combination of thiazole and triazole rings within a single molecule has produced hybrids with significant anticonvulsant activity. In one study, two such compounds (7d and 7f) showed potent activity in the MES screen with median effective doses (ED50) of 23.9 mg/kg and 13.4 mg/kg, respectively. nih.govresearchgate.net Another series of 6-(substituted-phenyl)thiazolo[3,2-b] nih.govnih.govbiointerfaceresearch.comtriazole derivatives also showed noteworthy activity, with compound 5b being active in both MES and PTZ screens. nih.gov

Table 3: Anticonvulsant Activity of Selected Thiazole-Triazole Hybrids

| Compound Class | Derivative | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Source |

|---|---|---|---|---|

| Thiazolylamino-triazole-thiones | 7d | 23.9 | 178.6 | nih.govresearchgate.net |

| Thiazolylamino-triazole-thiones | 7f | 13.4 | 81.6 | nih.govresearchgate.net |

| Thiazolo[3,2-b] nih.govnih.govbiointerfaceresearch.comtriazoles | 3c | 49.1 | >100 | nih.gov |

| Thiazolo[3,2-b] nih.govnih.govbiointerfaceresearch.comtriazoles | 5b | 78.2 | 63.4 | nih.gov |

| Thiazolidin-4-one substituted thiazoles | PTT6 | Active (dose not specified) | Active (dose not specified) | biointerfaceresearch.com |

Antidiabetic Effects: The thiazolidinedione (TZD) class of drugs, which features a thiazole-derived ring, are well-known for their antidiabetic properties. nih.gov They act as agonists for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that regulates genes involved in glucose and lipid metabolism. nih.govnih.govresearchgate.net Activation of PPAR-γ by TZDs like pioglitazone (B448) and rosiglitazone (B1679542) enhances insulin (B600854) sensitivity in adipose tissue, skeletal muscle, and the liver. nih.gov Research continues to explore new thiazole derivatives targeting PPARs, with some newer compounds designed as dual PPARα/γ agonists, which may also be beneficial for obesity. nih.govmdpi.com Beyond PPARs, other targets for thiazole-based antidiabetic agents have been identified, including α-amylase, α-glucosidase, and vascular adhesion protein-1 (VAP-1), the latter being a target for managing diabetic complications like macular edema. growingscience.com

Structure-Activity Relationship (SAR) Studies and Molecular Design Principles

The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring and any associated scaffolds. Structure-Activity Relationship (SAR) studies are crucial for optimizing these compounds into potent and selective therapeutic agents.

For Anti-inflammatory Activity: SAR analysis of 4,5-dihydropyrazole-thiazole derivatives revealed that substitutions on the phenyl rings significantly impact activity. For instance, introducing a hydroxyl group at the para-position of one phenyl ring and a fluorine atom at the ortho-position of the another led to the most potent compound (E26) for inhibiting NO release. researchgate.netnih.gov

For Antitubercular Activity: In thiazole-imidazo[2,1-b] nih.govnih.govnih.govthiadiazole hybrids, trifluoromethyl substitution at position-2 of the imidazo-thiadiazole ring was found to enhance activity compared to methyl analogues. researchgate.net For thiazolidin-4-one derivatives, modifying the 2-imino group with phenyl or 3-fluorophenyl substituents significantly improved antitubercular potency. nih.gov

For Anticonvulsant Activity: The design of anticonvulsant thiazoles often incorporates a pharmacophore model that includes a hydrophobic aryl ring, a hydrogen bond acceptor/donor domain, and an electron donor moiety. biointerfaceresearch.commdpi.com In thiazolo[3,2-b] nih.govnih.govbiointerfaceresearch.comtriazole derivatives, a 4-fluorophenyl substitution (compound 3c) conferred selective activity in the MES test, while a 4-propoxyphenyl group (compound 5b) resulted in broader activity across both MES and PTZ models. nih.gov For thiazolylamino-triazole-thiones, SAR studies indicated that a 4-bromophenyl substituent on the thiazole ring combined with a 2-methylphenyl group on the triazole ring (compound 7f) yielded the highest potency. researchgate.net

For Antidiabetic Activity: In the design of thiazolidinedione-based PPAR-γ agonists, key structural features include an acidic head group (the TZD ring), a central linker, and a hydrophobic tail (often a substituted phenyl ring). nih.govnih.gov Modifications to these regions are performed to optimize binding affinity, potency, and selectivity. For example, research on thiazolidine derivatives designed via docking into the PPAR-γ active site suggested that nonpolar, electron-withdrawing substituents could generate potent antidiabetics. nih.gov

These SAR insights guide the rational design of new thiazole derivatives with improved pharmacological profiles for a wide spectrum of diseases.

Molecular Docking and Ligand-Target Interactions of Thiazole Derivatives Bearing the 2-(2-Methyl-thiazol-5-yl)-ethanol Moiety

While the broader class of thiazole derivatives has been the subject of numerous molecular docking investigations against a variety of biological targets, these studies focus on more complex molecules where the 2-(2-methyl-thiazol-5-yl)-ethanol moiety is either absent or part of a much larger chemical scaffold. The specific interactions and binding affinities of the standalone compound remain uncharacterized in computational models.

The biological activities of thiazole derivatives are diverse, with various compounds showing potential as anticancer, antimicrobial, and anti-inflammatory agents. nih.govbldpharm.comnih.gov Molecular docking is a computational technique frequently employed in drug discovery to predict how a ligand, such as a thiazole derivative, might bind to a protein's active site. mdpi.com These studies can provide valuable insights into the potential mechanism of action by identifying key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues of the target protein. nih.gov

For instance, studies on other thiazole derivatives have revealed their potential to bind to enzymes like cyclooxygenase (COX), tubulin, and various bacterial or fungal enzymes. nih.govmdpi.com These investigations often involve synthesizing a series of related compounds and then using computational docking to rationalize their structure-activity relationships. However, without specific studies on 2-(2-Methyl-thiazol-5-yl)-ethanol, any discussion of its potential binding modes would be purely speculative.

Future research, involving the computational docking of 2-(2-Methyl-thiazol-5-yl)-ethanol against various relevant biological targets, would be necessary to elucidate its potential ligand-target interactions and to provide a mechanistic basis for any observed biological activity.

Due to the absence of specific molecular docking data for 2-(2-Methyl-thiazol-5-yl)-ethanol in the reviewed scientific literature, no data tables on binding affinities or specific amino acid interactions can be provided at this time.

Broader Applications in Chemical and Biological Sciences

Utilization as Building Blocks in Complex Organic Synthesis

The thiazole (B1198619) ring is a prevalent structural motif in numerous biologically active compounds and approved drugs, making 2-(2-Methyl-thiazol-5-yl)-ethanol a valuable starting material for the synthesis of more complex molecules. researchgate.netmdpi.com The presence of both a hydroxyl group and a reactive thiazole ring allows for a variety of chemical transformations. solubilityofthings.com

The hydroxyl group can be readily modified or converted into other functional groups, serving as a handle for chain extension or the introduction of other molecular fragments. For instance, it can undergo esterification or etherification reactions to produce a diverse array of derivatives. The thiazole ring itself can participate in various coupling reactions, such as Suzuki coupling, to form carbon-carbon bonds with other aromatic or heteroaromatic systems. researchgate.net This versatility enables chemists to construct intricate molecular architectures with tailored properties. solubilityofthings.com

The synthesis of thiazole derivatives can be achieved through several established methods, including the Hantzsch thiazole synthesis. google.com The ability to easily prepare and subsequently functionalize 2-(2-Methyl-thiazol-5-yl)-ethanol and its analogs makes it a key building block in the creation of novel compounds for various applications, including agrochemicals and pharmaceuticals. solubilityofthings.com The straightforward conversion of 2-thiazolines to thiazoles further expands the synthetic utility of this class of compounds. acs.org

Role in Ligand Chemistry and Metal Complexation

The nitrogen and sulfur atoms within the thiazole ring of 2-(2-Methyl-thiazol-5-yl)-ethanol provide excellent coordination sites for metal ions, making it and its derivatives valuable ligands in coordination chemistry. researchgate.netresearchgate.net The ability of thiazole-containing compounds to form stable complexes with a wide range of transition metals has been extensively studied. acs.orgresearchgate.net

These metal complexes exhibit diverse coordination geometries and electronic properties, which can be fine-tuned by modifying the substituents on the thiazole ring or by incorporating other coordinating moieties into the ligand structure. The hydroxyl group of 2-(2-Methyl-thiazol-5-yl)-ethanol can also participate in coordination, potentially leading to the formation of bidentate or bridging ligands.

The resulting metal complexes have shown promise in various applications, including catalysis and materials science. researchgate.net Furthermore, the biological activity of thiazole-based ligands can be significantly altered upon complexation with metal ions, opening up avenues for the development of new metallodrugs with unique mechanisms of action. nih.gov

Contributions to Pharmaceutical Lead Optimization and Drug Discovery

The thiazole scaffold is a well-established pharmacophore found in a wide range of clinically used drugs, highlighting its importance in medicinal chemistry. researchgate.net 2-(2-Methyl-thiazol-5-yl)-ethanol serves as a crucial starting point for the synthesis of novel drug candidates due to its favorable physicochemical properties and synthetic accessibility. echemi.comoakwoodchemical.comchemspider.com

The process of drug discovery often involves the identification of a "hit" compound with modest biological activity, followed by a "lead optimization" phase to improve its potency, selectivity, and pharmacokinetic properties. enzymlogic.com The modular nature of 2-(2-Methyl-thiazol-5-yl)-ethanol allows medicinal chemists to systematically modify its structure to explore structure-activity relationships (SAR). For example, variations in the substituents on the thiazole ring or modifications of the ethanol (B145695) side chain can lead to significant changes in biological activity. nih.govresearchgate.net

Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. solubilityofthings.comnih.govnih.gov The ability to generate diverse libraries of compounds based on the 2-(2-Methyl-thiazol-5-yl)-ethanol core facilitates the discovery of new therapeutic agents. chemscene.com The synthesis of molecules containing multiple thiazole rings has also been explored as a strategy to enhance biological activity. nih.gov

Metabolic and Biotransformation Studies of Thiazole Containing Compounds

In Vitro Enzymatic Transformations and Biocatalysis

The in vitro enzymatic transformation of thiamine (B1217682), and by extension its thiazole (B1198619) derivatives, is primarily characterized by phosphorylation, a critical step for its biological activity. The key enzyme involved in this process is thiamine diphosphokinase, which converts thiamine into its active coenzyme form, thiamine pyrophosphate (TPP). nih.govyoutube.com

This biocatalytic process is fundamental to energy metabolism, as TPP serves as a cofactor for several crucial enzymes involved in the catabolism of sugars and amino acids. youtube.comacs.org The ethanol (B145695) group on the thiazole ring is the site of this enzymatic action, where a pyrophosphate group from ATP is transferred. While direct studies on 2-(2-Methyl-thiazol-5-yl)-ethanol are not available, it is plausible that its ethanol moiety could undergo similar enzymatic phosphorylation.

Key Enzymes in Thiamine Biotransformation:

| Enzyme | Action | Resulting Compound |

| Thiamine Diphosphokinase | Transfers a pyrophosphate group from ATP to thiamine | Thiamine Pyrophosphate (TPP) |

| Thiamine-triphosphatase | Hydrolyzes thiamine triphosphate | Thiamine Diphosphate (TPP) |

| Cancer-related Nuceloside-triphosphatase | Converts TPP to thiamine monophosphate | Thiamine Monophosphate (TMP) |

Identification of Metabolites in Biological Systems

The metabolism of thiamine results in several phosphorylated forms, which are the biologically active metabolites. These have been identified in various biological systems, from microorganisms to mammals. The primary and most abundant metabolite is thiamine pyrophosphate (TPP), also known as thiamine diphosphate. nih.govsmpdb.ca

Other identified metabolites include thiamine monophosphate (TMP) and thiamine triphosphate (TTP). smpdb.ca The conversion between these forms is a dynamic process regulated by specific enzymes. smpdb.ca In the context of 2-(2-Methyl-thiazol-5-yl)-ethanol, it is conceivable that if the compound enters metabolic pathways, phosphorylated derivatives would be the primary metabolites.

Identified Metabolites of Thiamine:

| Metabolite | Abbreviation | Role |

| Thiamine Pyrophosphate | TPP | Active coenzyme form, essential for carbohydrate and amino acid metabolism |

| Thiamine Monophosphate | TMP | A less common phosphorylated form |

| Thiamine Triphosphate | TTP | Another phosphorylated derivative |

Pathways of Degradation and Biotransformation

The degradation and biotransformation of thiamine involve both the modification of the entire molecule and its eventual breakdown. Excess thiamine is not stored in the body and is primarily excreted in the urine. nih.gov The metabolic pathway involves a series of phosphorylation and dephosphorylation reactions. smpdb.ca

The degradation of the thiamine molecule itself can lead to the formation of various breakdown products. The thiazole ring and the pyrimidine (B1678525) ring can be cleaved, leading to smaller, excretable molecules. While specific degradation products of 2-(2-Methyl-thiazol-5-yl)-ethanol have not been documented, the general principles of thiamine degradation suggest that the thiazole ring would likely be a key site of metabolic attack.

Postulated Degradation Pathway of Thiamine:

| Step | Transformation | Resulting Products |

| 1 | Phosphorylation | Thiamine Pyrophosphate (TPP) |

| 2 | Further Phosphorylation/Dephosphorylation | Thiamine Monophosphate (TMP), Thiamine Triphosphate (TTP) |

| 3 | Cleavage of the molecule | Pyrimidine and thiazole derivatives |

| 4 | Excretion | Thiazole derivatives and other metabolites excreted in urine |

Future Perspectives and Emerging Research Directions

Innovations in Green and Sustainable Synthetic Methodologies

The chemical industry's shift towards environmentally benign processes has spurred the development of green and sustainable methods for synthesizing thiazole (B1198619) derivatives. These modern techniques aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency, representing a significant evolution from traditional synthesis routes like the Hantzsch synthesis, which often involves toxic reagents and harsh conditions. nih.govnih.gov

Future syntheses of 2-(2-Methyl-thiazol-5-yl)-ethanol and its analogs are increasingly likely to employ methods such as microwave-assisted synthesis , which dramatically reduces reaction times and can lead to higher yields. nih.govrsc.orgnih.govrsc.org For instance, microwave irradiation has been successfully used to prepare symmetrical thiazolo[5,4-d]thiazoles and other derivatives in minutes, a significant improvement over conventional heating methods. nih.govrsc.org

Ultrasound-assisted synthesis is another green technique gaining traction. tandfonline.comjmchemsci.comacs.org The use of ultrasonic irradiation provides an energy-efficient alternative to traditional heating, often resulting in shorter reaction times, milder conditions, and high product yields. tandfonline.commdpi.com This method has been effectively used for the synthesis of various 1,3-thiazole and 1,3,4-thiadiazine derivatives. tandfonline.com

The use of biocatalysts and recyclable catalysts is also a key feature of modern synthetic strategies. mdpi.comnih.gov Eco-friendly biocatalysts, such as chitosan-based hydrogels, have been shown to be effective, reusable catalysts for thiazole synthesis under mild conditions. mdpi.comnih.gov Similarly, recyclable magnetic nanoparticles, like NiFe2O4, are being employed to facilitate one-pot, multi-component reactions for creating thiazole scaffolds, offering both high efficiency and the ability to be easily recovered and reused. nih.govacs.org

| Green Synthesis Technique | Key Advantages | Example Application for Thiazole Derivatives |

| Microwave-Assisted Synthesis | Rapid reaction times, Higher yields, Reduced by-products. nih.govbepls.com | One-pot, three-component synthesis of thiazolyl-pyridazinediones. nih.gov |

| Ultrasound-Assisted Synthesis | Energy efficient, Mild reaction conditions, High yields. tandfonline.commdpi.com | Synthesis of 1,3-thiazoles and 1,3,4-thiadiazines under solvent-free conditions. tandfonline.com |

| Biocatalysts (e.g., Chitosan) | Eco-friendly, Reusable, Mild conditions. mdpi.comnih.gov | Synthesis of novel thiazoles using a recyclable chitosan (B1678972) hydrogel biocatalyst. mdpi.com |

| Recyclable Nanocatalysts | High efficiency, Easy recovery and reuse, Green solvent systems. nih.govacs.org | One-pot synthesis of thiazole scaffolds using reusable NiFe2O4 nanoparticles. nih.govacs.org |

| Enzyme-Catalyzed Synthesis | High selectivity, Mild conditions, Environmentally benign. nih.gov | Chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives using trypsin. nih.gov |

Advanced Computational Approaches for Rational Molecular Design

The design of novel molecules based on the 2-(2-Methyl-thiazol-5-yl)-ethanol scaffold is being revolutionized by advanced computational methods. These in silico techniques, including molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, allow for the rational design of compounds with specific biological activities and improved pharmacokinetic profiles, saving significant time and resources in the drug discovery process. nih.govrsc.orgmdpi.commdpi.comnih.gov

Molecular docking is a powerful tool used to predict the binding orientation and affinity of a molecule to a specific biological target, such as an enzyme or receptor. mdpi.comrsc.orgacs.org For example, docking studies have been instrumental in designing thiazole derivatives as inhibitors of HIV-1 reverse transcriptase, tubulin polymerization, and cyclooxygenase (COX) enzymes by simulating their interactions within the target's active site. mdpi.comacs.orgacs.org This approach helps in understanding the structure-activity relationship and in modifying the lead compound to enhance its potency. mdpi.com

In silico ADMET screening is another critical computational tool that predicts the drug-like properties of a compound. mdpi.comnih.govrsc.org By evaluating factors like intestinal absorption, blood-brain barrier permeability, and potential toxicity early in the design phase, researchers can prioritize candidates with a higher probability of success in later clinical stages. mdpi.comnih.gov This methodology has been applied to libraries of thiazole derivatives to identify candidates with optimal pharmacokinetic profiles for development as antimalarial or anticancer agents. nih.gov

The combination of these computational approaches facilitates a structure-based drug design strategy, enabling the creation of more potent and selective therapeutic agents derived from the 2-(2-Methyl-thiazol-5-yl)-ethanol framework. mdpi.comacs.org

| Computational Approach | Application in Thiazole Derivative Design | Predicted Outcome/Insight |

| Molecular Docking | Designing inhibitors for HIV-1 Reverse Transcriptase. mdpi.com | Identification of key hydrophobic and hydrogen bonding interactions, guiding the synthesis of multi-target anti-HIV molecules. mdpi.com |

| Molecular Docking | Evaluating potential tubulin polymerization inhibitors. acs.org | Prediction of binding modes at the colchicine (B1669291) binding site, correlating with cytotoxic activity against cancer cell lines. acs.org |

| Molecular Docking | Screening for inhibitors of enzymes like COX-1, COX-2, and various protein kinases. acs.orgnih.govnih.gov | Understanding binding interactions responsible for inhibitory activity and selectivity, aiding in the design of anti-inflammatory and anticancer agents. acs.orgnih.gov |

| In Silico ADMET | Screening thiazole-1,3,5-triazine derivatives for antimalarial potential. nih.gov | Identification of compounds with favorable drug-likeness and low predicted toxicity, leading to the synthesis of potent Pf-DHFR inhibitors. nih.gov |

| Rational Drug Design | Designing dual inhibitors for DNA and DHFR in breast cancer therapy. | Creation of hybrid molecules with anticipated dual-action mechanisms for enhanced therapeutic effect. |

Exploration of Novel Biological Targets and Therapeutic Applications

While the thiazole ring is a well-established pharmacophore, ongoing research is continually uncovering new biological targets and therapeutic applications for its derivatives. This exploration opens up possibilities for developing treatments for a wider range of diseases, including various cancers and inflammatory conditions, by targeting specific enzymes and cellular pathways. acs.orgnih.govnih.govmdpi.comnih.gov

A significant area of emerging research is the development of thiazole derivatives as enzyme inhibitors for cancer therapy. acs.orgnih.govnih.gov For example, thiazole-based compounds are being investigated as potent inhibitors of lactate (B86563) dehydrogenase (LDH), an enzyme upregulated in many cancer cells. acs.orgacs.org By inhibiting LDH, these compounds can disrupt the cancer cells' metabolism, leading to reduced proliferation. acs.org Other targeted enzymes include protein kinases, which play crucial roles in cell signaling and growth, and topoisomerase II, an enzyme essential for DNA replication in cancer cells. nih.govresearchgate.net

Thiazole derivatives are also showing promise as modulators of inflammatory pathways. nih.gov Research has identified novel thiazole compounds that act as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. acs.orgnih.gov Some of these compounds have shown selectivity for COX-2, the inducible isoform highly expressed during inflammation, which could lead to anti-inflammatory drugs with fewer gastrointestinal side effects. nih.gov

The versatility of the thiazole scaffold allows for the design of molecules targeting a diverse array of biological systems, suggesting that derivatives of 2-(2-Methyl-thiazol-5-yl)-ethanol could be developed into novel therapeutics for a multitude of conditions. nih.govmdpi.com

| Novel Biological Target | Therapeutic Application | Example Finding for Thiazole Derivatives |

| Lactate Dehydrogenase (LDH) | Cancer Therapy | Potent inhibitors of LDH have been developed to disrupt cancer cell metabolism. acs.org |

| Protein Kinases (e.g., VEGFR-2, EGFR) | Cancer Therapy | Thiazole derivatives have shown inhibitory activity against various kinases involved in tumor growth and angiogenesis. researchgate.netmdpi.com |

| Topoisomerase II | Cancer Therapy | A novel thiazole derivative demonstrated potential as a topoisomerase II inhibitor with strong binding to DNA. nih.gov |

| Cyclooxygenases (COX-1/COX-2) | Anti-inflammatory | Specific thiazole compounds have been identified as potent and selective inhibitors of COX enzymes. acs.orgnih.gov |

| Metabolic Enzymes (e.g., Carbonic Anhydrase) | Various (e.g., glaucoma, epilepsy) | 2-aminothiazole derivatives have shown significant inhibitory effects against carbonic anhydrase isoenzymes. nih.gov |

| Phospholipase A2 | Anti-venom | A specific thiazole carboxylate derivative was found to be a potential inhibitor of cobra venom phospholipase A2. nih.gov |

Development of Hybrid Molecules and Nanomaterials

The structural versatility of the thiazole ring makes it an ideal component for the creation of hybrid molecules . This strategy involves combining the thiazole scaffold with other pharmacologically active moieties to produce compounds with enhanced or entirely new biological activities. nih.govnih.govscite.ai This approach can lead to multi-target drugs, which can be more effective and less prone to resistance. mdpi.com For example, hybrid molecules incorporating thiazole with other heterocyclic systems like quinoxaline, pyrazole, and thiadiazole have been synthesized and shown to possess potent antimicrobial and anticancer properties. jmchemsci.comnih.govmdpi.com

Beyond molecular hybridization, thiazole derivatives are finding applications in the burgeoning field of nanomaterials . The unique electronic and binding properties of the thiazole ring make it suitable for functionalizing nanoparticles for various purposes. mdpi.comresearchgate.netimp.kiev.ua Thiazole-functionalized graphene decorated with tin oxide nanoparticles has been developed as a highly sensitive electrochemical sensor for detecting heavy metal ions. researchgate.net In another application, chitosan nanoparticles grafted with a thiazole derivative have shown high efficiency in removing cadmium ions from contaminated water. mdpi.com

These developments suggest a future where 2-(2-Methyl-thiazol-5-yl)-ethanol or its derivatives could be incorporated into advanced drug delivery systems, diagnostic tools, or environmental remediation technologies. The ability to attach this compound to nanoparticle surfaces opens up a vast range of possibilities for targeted delivery and enhanced functionality. mdpi.comimp.kiev.ua

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-Methyl-thiazol-5-yl)-ethanol, and how do reaction conditions influence yield and purity?

- Methodological Answer : A typical synthesis involves nucleophilic substitution or condensation reactions. For example, thiazole derivatives are often synthesized by reacting amines with thiourea or by cyclizing α-halo ketones with thioamides. Ethanol is frequently used as a solvent under reflux conditions, and bases like KOH (as in ) facilitate deprotonation. Catalyst-free methods in aqueous ethanol (e.g., ) may improve green chemistry metrics but require longer reaction times. Yield optimization depends on stoichiometric ratios, temperature control (e.g., 70–80°C for reflux), and purification via recrystallization (ethanol/water mixtures are common). Impurities often arise from incomplete cyclization or side reactions with excess reagents .

Q. What spectroscopic techniques are most effective for characterizing 2-(2-Methyl-thiazol-5-yl)-ethanol?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the thiazole ring structure and substituent positions. Infrared (IR) spectroscopy identifies functional groups like -OH (broad peak ~3300 cm⁻¹) and C=N (thiazole ring, ~1650 cm⁻¹). Mass spectrometry (MS) provides molecular ion peaks and fragmentation patterns to verify molecular weight. High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) monitors reaction progress and purity. For example, TLC with chloroform:methanol (7:3) was used in a related thiazole synthesis ( ) .

Q. How does the choice of solvent and base affect the synthesis of thiazole-containing compounds?

- Methodological Answer : Polar protic solvents like ethanol enhance solubility of ionic intermediates (e.g., KOH in ), while aprotic solvents (e.g., DMF) may accelerate nucleophilic substitutions. Bases such as KOH or triethylamine () influence reaction kinetics by deprotonating thiols or amines. Ethanol’s low boiling point (~78°C) limits reflux efficiency compared to higher-boiling solvents like toluene, but it is preferred for its low toxicity and ease of removal .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological activity of thiazole ethanol derivatives?

- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) model interactions between the thiazole moiety and target proteins (e.g., enzymes or receptors). The hydroxyl and thiazole groups in 2-(2-Methyl-thiazol-5-yl)-ethanol can form hydrogen bonds and π-π stacking, respectively. Studies on similar compounds ( ) revealed binding affinities to kinase domains, suggesting potential antiviral or anticancer applications. Density Functional Theory (DFT) calculations further optimize ligand conformations and predict electronic properties .

Q. What are the challenges in optimizing the solubility and reactivity of thiazole ethanol derivatives for drug delivery?

- Methodological Answer : The thiazole ring’s hydrophobicity often limits aqueous solubility. Structural modifications, such as introducing methoxymethyl groups (as in ), enhance solubility via increased polarity. However, bulky substituents may sterically hinder target binding. Reactivity can be tuned by adjusting electron-withdrawing/donating groups on the thiazole ring. For example, methyl groups (as in the target compound) increase electron density, favoring electrophilic substitutions. In vitro assays (e.g., logP measurements) and pharmacokinetic modeling are essential to balance solubility and bioavailability .

Q. How should researchers analyze conflicting data from synthetic protocols for this compound?

- Methodological Answer : Discrepancies in yield or purity often stem from variations in reaction conditions. For instance, reports a 7-hour reflux with KOH, while shorter times (4 hours in ) may leave unreacted precursors. Side reactions (e.g., oxidation of -SH groups) can occur if inert atmospheres are not used. Researchers should cross-validate results using multiple characterization tools (e.g., HPLC-MS for purity checks) and replicate protocols under controlled conditions. Contradictions in biological activity data may arise from differences in assay models (e.g., cell lines vs. in vivo studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.